N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide
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Overview
Description
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a methoxybenzamide moiety. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the quinazolinone core with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-nitrobenzamide
- N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-1-naphthamide
Uniqueness
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is unique due to its specific structural features, such as the methoxy group and the quinazolinone core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-4-6-12(24-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) |
InChI Key |
LKKXMQFDFDXEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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